Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

Catalog No.
S3517618
CAS No.
130760-25-7
M.F
C6F10O2
M. Wt
294.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

CAS Number

130760-25-7

Product Name

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

IUPAC Name

4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxole

Molecular Formula

C6F10O2

Molecular Weight

294.05 g/mol

InChI

InChI=1S/C6F10O2/c7-1-2(8)18-4(17-1,6(14,15)16)3(9,10)5(11,12)13

InChI Key

GLTQSUDHSNOUJX-UHFFFAOYSA-N

SMILES

C1(=C(OC(O1)(C(C(F)(F)F)(F)F)C(F)(F)F)F)F

Canonical SMILES

C1(=C(OC(O1)(C(C(F)(F)F)(F)F)C(F)(F)F)F)F

Perfluoro-2-ethyl-2-methyl-1,3-dioxole is a specialized perfluorinated monomer primarily procured for the synthesis of ultra-transparent, amorphous fluoropolymers. Unlike standard fluoromonomers that yield semi-crystalline materials with significant optical scattering, this dioxole variant polymerizes into strictly amorphous architectures characterized by exceptional optical transparency in the near-infrared and telecommunication C-band (1530–1565 nm) [1]. Industrially, it is valued for its ability to undergo ultrahigh-pressure polymerization without chemical initiators, yielding high-purity polymers with a high glass transition temperature (Tg ≈ 235 °C) and exceptionally low refractive indices (n ≈ 1.29–1.31) [2]. These baseline properties make it a critical precursor for advanced photonics, low-loss polymer optical fibers, and high-permeability gas separation membranes.

Substituting perfluoro-2-ethyl-2-methyl-1,3-dioxole with the more common perfluoro-2,2-dimethyl-1,3-dioxole (PDD) or standard perfluorovinyl ethers fundamentally alters the optical and physical properties of the resulting polymer. While PDD is widely used for general amorphous fluoropolymers (e.g., Teflon AF analogs), the ethyl-methyl substitution on the dioxole ring uniquely disrupts polymer chain packing, resulting in a significantly lower density (1.83 g/cm³) and larger free volume elements [1]. In procurement, relying on generic perfluorovinyl ethers or PDD for waveguide claddings or gas separation membranes often leads to suboptimal refractive index tuning and lower gas permeability. Furthermore, the specific non-monotonic refractive index behavior observed in its copolymers allows for precise numerical aperture (NA) engineering in optical fibers, a feature not easily replicated by standard PDD copolymers [2].

Initiator-Free Ultrahigh-Pressure Polymerization for Optical Purity

For optical waveguide applications, absorption losses caused by initiator end-groups are a major failure point. Perfluoro-2-ethyl-2-methyl-1,3-dioxole can be polymerized at ultrahigh pressures (10 kbar) at 50–60 °C without the use of chemical initiators [1]. Compared to standard radical polymerization of perfluorinated monomers which require initiators and yield polymers with residual absorption centers, this initiator-free route produces homopolymers and copolymers with strictly amorphous structures and ultra-high transparency in the 1530–1565 nm telecommunication C-band [2].

Evidence DimensionOptical purity via polymerization method
Target Compound DataInitiator-free ultrahigh-pressure synthesis (10 kbar) yielding high C-band transparency
Comparator Or BaselineStandard radical polymerization of fluoromonomers (requires initiators, leaves absorption centers)
Quantified DifferenceElimination of initiator-derived end-group absorption centers
Conditions50–60 °C, 10 kbar pressure, no chemical initiators

Procuring this monomer enables initiator-free synthesis routes, drastically reducing optical transmission losses in manufactured polymer optical fibers.

Refractive Index Tuning for Waveguide Claddings

When copolymerized with perfluorovinyl ethers, perfluoro-2-ethyl-2-methyl-1,3-dioxole exhibits a unique non-monotonic refractive index curve as a function of ether molar percentage. These copolymers achieve exceptionally low refractive indices ranging from n = 1.293 to 1.314 (at λ = 632.8 nm)[1]. This allows manufacturers to precisely tune the numerical aperture (NA) of integrated optical waveguides from 0.13 to 0.20 by simply adjusting the monomer feed ratio, a level of control that is more difficult to achieve with standard PDD-based formulations [2].

Evidence DimensionRefractive index (n) at 632.8 nm
Target Compound Datan = 1.293 to 1.314 (tunable via non-monotonic curve)
Comparator Or BaselineStandard amorphous fluoropolymers (typically n > 1.31)
Quantified DifferenceAchieves sub-1.30 refractive indices with tunable NA (0.13 - 0.20)
ConditionsCopolymerization with perfluorovinyl ethers, measured at 632.8 nm

The ability to precisely engineer the refractive index makes this monomer the superior choice for fabricating core and cladding materials in low-loss polymer optical fibers.

High Free Volume for Membrane Gas Separation

The structural asymmetry of the ethyl-methyl substitution on the dioxole ring prevents dense polymer chain packing. As a result, the homopolymer of perfluoro-2-ethyl-2-methyl-1,3-dioxole exhibits an unusually low density of 1.83 g/cm³ compared to standard perfluoropolymers [1]. Positron annihilation lifetime spectroscopy confirms large free volume elements, which translate to exceptionally high gas permeability, diffusion, and solubility coefficients, making it highly competitive against commercial PDD copolymers (like Teflon AF 2400) for membrane applications such as blood oxygenation [2].

Evidence DimensionPolymer density and free volume
Target Compound DataDensity of 1.83 g/cm³ with high free volume
Comparator Or BaselineStandard perfluoropolymers (typically > 2.0 g/cm³)
Quantified Difference~10% reduction in density leading to enhanced gas permeability
ConditionsHomopolymer synthesized at 10 kbar, evaluated at standard conditions

Buyers sourcing materials for gas separation or medical membranes should prioritize this monomer to maximize gas flux and permeability without sacrificing chemical resistance.

Low-Loss Polymer Optical Fibers (POFs) for Telecommunications

Due to its ability to form completely amorphous, initiator-free polymers with high transparency in the 1530–1565 nm C-band and tunable refractive indices (n = 1.293–1.314), this monomer is the optimal precursor for the core and cladding of high-bandwidth POFs [1].

High-Permeability Gas Separation Membranes

The unusually low density (1.83 g/cm³) and large free volume elements of its homopolymer make it highly suitable for fabricating hollow fiber membranes. It is particularly effective in demanding applications like artificial blood oxygenation, where high gas diffusion and solubility are critical [2].

Integrated Optical Waveguides and Photonic Devices

The non-monotonic refractive index behavior of its copolymers allows for precise engineering of the numerical aperture (NA from 0.13 to 0.20). This makes the compound an essential building block for spin-coated, light-guiding coatings in integrated optoelectronic printed circuit boards [1].

XLogP3

3.7

Dates

Last modified: 02-18-2024

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